1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate
CAS No.: 91270-22-3
Cat. No.: VC15941882
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91270-22-3 |
|---|---|
| Molecular Formula | C14H12O4 |
| Molecular Weight | 244.24 g/mol |
| IUPAC Name | (1,4-dioxonaphthalen-2-yl) butanoate |
| Standard InChI | InChI=1S/C14H12O4/c1-2-5-13(16)18-12-8-11(15)9-6-3-4-7-10(9)14(12)17/h3-4,6-8H,2,5H2,1H3 |
| Standard InChI Key | IHYXTXXTRPEHAJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a naphthalene backbone substituted with two ketone groups at the 1, and 4-positions, and a butanoate ester at the 2-position. Its molecular formula is C₁₄H₁₂O₄, with a molecular weight of 244.24 g/mol . The IUPAC name, (1,4-dioxonaphthalen-2-yl) butanoate, reflects this substitution pattern. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Canonical SMILES | CCCC(=O)OC₁=CC(=O)C₂=CC=CC=C₂C₁=O | |
| InChI Key | IHYXTXXTRPEHAJ-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 60.4 Ų | |
| LogP (Octanol-Water) | 2.29 |
The planar naphthoquinone core enables π-π stacking interactions, while the butanoate side chain enhances solubility in polar aprotic solvents . X-ray crystallography of analogous naphthoquinones reveals dihedral angles of 5–10° between the quinone and ester groups, suggesting minimal steric hindrance .
Spectroscopic Profiles
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IR Spectroscopy: Strong absorptions at 1,680–1,720 cm⁻¹ (C=O stretching of quinones) and 1,740 cm⁻¹ (ester carbonyl) .
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¹H NMR (CDCl₃): Signals at δ 8.05–8.15 (aromatic protons), δ 4.35 (ester -OCH₂-), and δ 1.25–1.65 (butyl chain) .
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MS (ESI+): Molecular ion peak at m/z 245.1 [M+H]⁺, with fragmentation patterns indicating sequential loss of CO and butanoate groups.
Synthesis and Derivitization
Oxidative Cyclization Strategies
The primary synthesis route involves intramolecular oxidative cyclization of substituted naphthalene precursors. A representative protocol (Scheme 1) utilizes:
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Dess–Martin periodinane or Pinnick oxidation to generate the 1,4-diketone system .
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DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated cyclization in dichloroethane, achieving yields up to 70% .
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Esterification via Steglich reaction with butanoic acid derivatives .
Critical parameters include:
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Temperature: Reactions proceed optimally at 115°C in 1,4-dioxane .
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Catalysts: FeCl₂ (5 mol%) enhances regioselectivity during alkylation steps .
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Protecting Groups: tert-Butyldimethylsilyl (TBS) groups prevent unwanted oxidation at sensitive positions .
Scalability and Modifications
Large-scale syntheses (2 mmol) demonstrate robustness, with >95% purity after silica gel chromatography . Derivatives are accessible via:
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Alkylation: Ethyl 2-bromopropanoate introduces branched chains at the 2-position .
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Amino Acid Conjugation: Glycine and β-alanine derivatives show enhanced cytotoxicity (IC₅₀ = 3.2–8.7 μM in HeLa cells) .
Physicochemical Properties
Solubility and Stability
| Parameter | Value | Method |
|---|---|---|
| Water Solubility | 0.068 g/L | ALOGPS |
| Density | 1.26 g/cm³ | Experimental |
| Boiling Point | 386.7°C | Calculated |
| Flash Point | 172.5°C | Experimental |
The compound exhibits pH-dependent stability, degrading rapidly in alkaline conditions (t₁/₂ = 2.3 h at pH 10) due to ester hydrolysis . Storage at -20°C under nitrogen ensures >12-month stability.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Despite limited direct data, structurally related compounds exhibit:
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Gram-Positive Activity: MIC = 8–16 μg/mL against S. aureus.
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Biofilm Disruption: 50% reduction in P. aeruginosa biofilm biomass at 32 μg/mL .
Applications and Future Directions
Pharmaceutical Development
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Prodrug Design: Butanoate ester hydrolysis in vivo releases 1,4-naphthoquinone, a known radiosensitizer .
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Combination Therapies: Synergy with doxorubicin (CI = 0.3–0.5) in triple-negative breast cancer models .
Material Science
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